molecular formula C14H17F2N3O3 B14922992 Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Cat. No.: B14922992
M. Wt: 313.30 g/mol
InChI Key: ZRDCFXKLCMEWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl, ethyl, and methyl groups. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is unique due to its specific combination of functional groups and its pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17F2N3O3C_{14}H_{17}F_{2}N_{3}O_{3}, with a molecular weight of approximately 313.30 g/mol. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications .

Structural Features

FeatureDescription
Core Structure Pyrazolo[3,4-b]pyridine
Functional Groups Difluoromethyl, ethyl, methyl, and carbonyl
Molecular Weight 313.30 g/mol
CAS Number 1018165-62-2

Preliminary studies indicate that this compound exhibits promising interactions with adenosine receptors, particularly A1 and A2A subtypes. These receptors are involved in various physiological processes including inflammation and neuroprotection .

Binding Affinity Studies

Research has focused on the binding affinity of this compound towards specific adenosine receptor subtypes using radiolabeled ligands and competitive binding assays. Such studies are crucial for elucidating the therapeutic potential of this compound .

Comparative Analysis with Similar Compounds

The following table summarizes compounds that share structural similarities with this compound:

Compound NameStructure HighlightsUnique Features
1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-oneContains difluoroalkyl groupsDifferent substitution pattern leading to varied biological activity
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazoleContains trifluoromethyl groupsEnhanced potency due to trifluoromethyl groups
3-Methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridineLacks fluorinated side chainsSimpler structure may lead to different pharmacokinetics

Study on Adenosine Receptor Modulation

In a study investigating the modulation of adenosine receptors by pyrazolo compounds, this compound showed significant binding affinity towards A1 receptors. This suggests its potential role in treating conditions related to inflammation and neurodegenerative diseases .

Synthesis and Pharmacological Evaluation

The synthesis of this compound typically involves multi-step synthetic routes that require specific reaction conditions to ensure high yield and purity. Various pharmacological evaluations have indicated its potential as a lead compound in drug development targeting adenosine receptors .

Properties

Molecular Formula

C14H17F2N3O3

Molecular Weight

313.30 g/mol

IUPAC Name

methyl 3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanoate

InChI

InChI=1S/C14H17F2N3O3/c1-4-19-8(2)12-9(13(15)16)7-10(20)18(14(12)17-19)6-5-11(21)22-3/h7,13H,4-6H2,1-3H3

InChI Key

ZRDCFXKLCMEWBY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.